

Application Notes & Protocols: 1-Hydrazinylisoquinoline as a Versatile Building Block in Drug Discovery

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Compound of Interest

Compound Name: 1-hydrazinylisoquinoline

Cat. No.: B093899

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Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.^[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of **1-hydrazinylisoquinoline** as a versatile and powerful building block. We will explore its synthesis, key chemical transformations, and its application in the design and discovery of novel therapeutic agents, with a focus on anticancer compounds and kinase inhibitors. Detailed, field-tested protocols for its synthesis and derivatization are provided to enable its seamless integration into drug discovery workflows.

The Strategic Value of the 1-Hydrazinylisoquinoline Scaffold

The power of **1-hydrazinylisoquinoline** in drug design stems from the combination of two key structural motifs: the isoquinoline core and the reactive hydrazinyl group.

- **The Isoquinoline Core:** This bicyclic aromatic system provides a rigid, planar scaffold that is ideal for orienting substituents in three-dimensional space. Its aromatic nature allows for critical π -stacking and hydrophobic interactions with biological targets. The nitrogen atom at position 2 can also act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor engagement. The isoquinoline framework is found in a multitude of

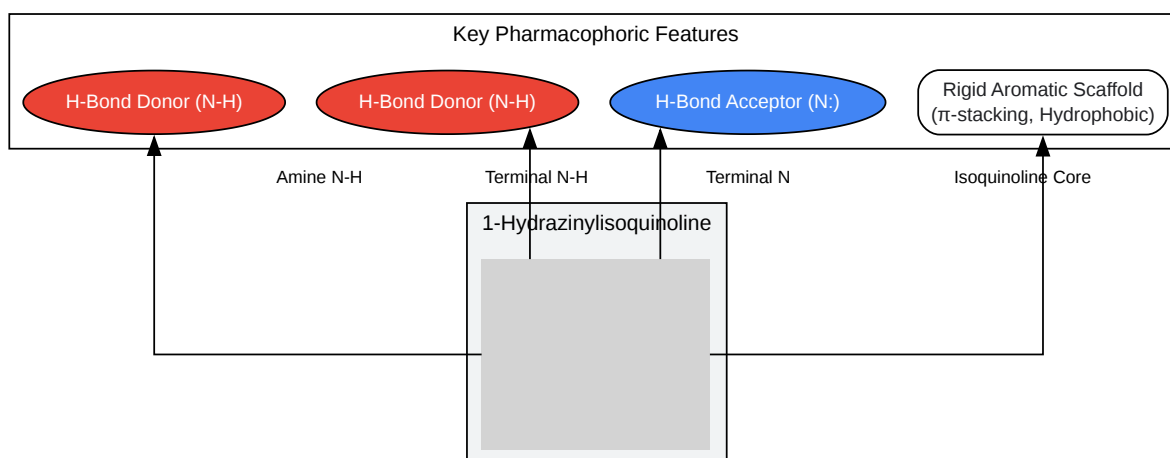
pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

- The 1-Hydrazinyl Moiety (-NHNH₂): Positioned at the electrophilic C1 position, the hydrazinyl group is a potent nucleophile and a rich source of synthetic handles. Its true value lies in its pharmacophoric features: it possesses two hydrogen bond donors (the two N-H protons) and a hydrogen bond acceptor (the terminal nitrogen's lone pair). This arrangement is particularly adept at forming strong, directional interactions with key amino acid residues in enzyme active sites, such as the hinge region of protein kinases.[4][5]

This unique combination makes **1-hydrazinylisoquinoline** an exemplary starting point for generating libraries of diverse compounds with high potential for biological activity.

Pharmacophoric Features of 1-Hydrazinylisoquinoline

The key to rational drug design is understanding how a molecule interacts with its target. The **1-hydrazinylisoquinoline** scaffold offers a distinct set of features that can be exploited for potent and selective binding.



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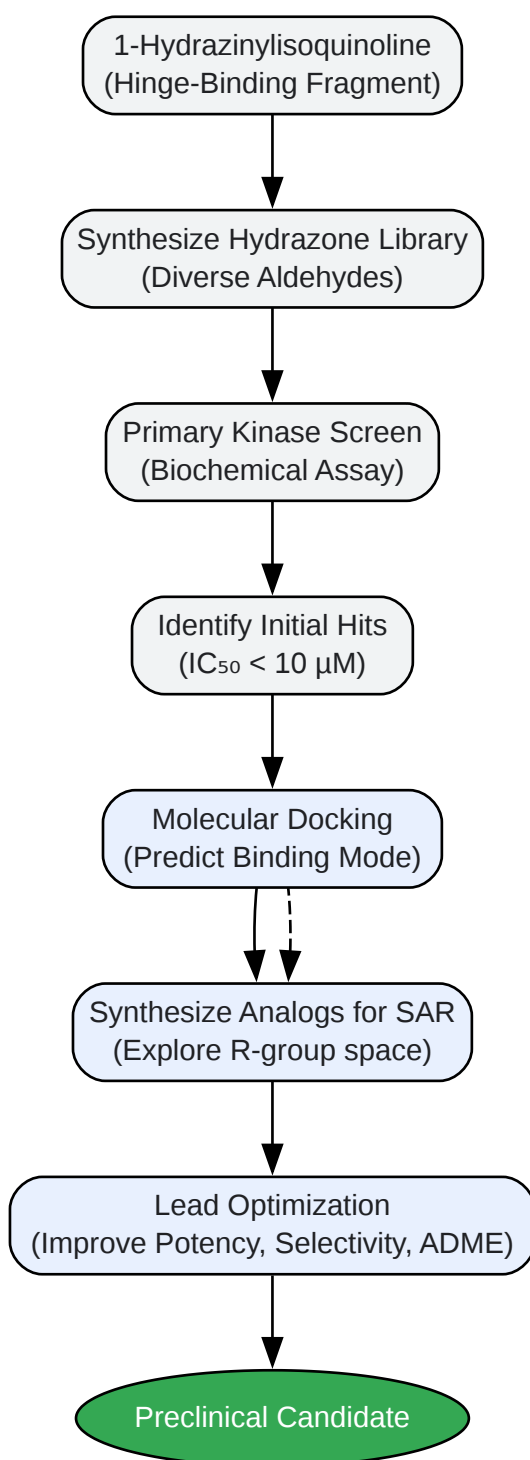
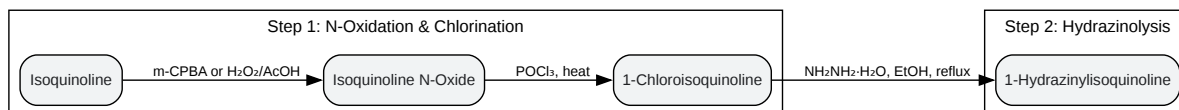
Caption: Pharmacophoric map of **1-hydrazinylisoquinoline**.

Synthesis and Reactivity

The utility of a building block is defined by its accessibility and its chemical versatility. **1-Hydrazinylisoquinoline** excels in both regards.

Synthesis Pathway

The most common and reliable route to **1-hydrazinylisoquinoline** begins with the commercially available isoquinoline. The synthesis involves a two-step process: activation of the C1 position followed by nucleophilic substitution.



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